![molecular formula C15H16N6O2S2 B2607539 4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034202-02-1](/img/structure/B2607539.png)

4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

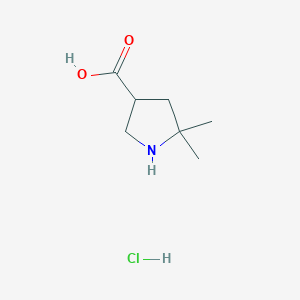

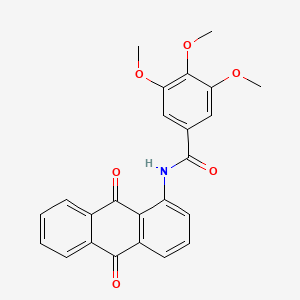

The compound “4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds . The molecule also features a pyrrolidine ring, a cyclopropyl group, and a benzo[c][1,2,5]thiadiazole moiety .

Synthesis Analysis

The synthesis of such compounds often involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form the 1,2,3-triazole ring . The exact synthetic route for this specific compound is not provided in the search results.Molecular Structure Analysis

The molecular structure of similar compounds shows that the triazole ring can have considerable delocalization of π-electron density, as indicated by the pattern of bond distances . The molecule may also exhibit specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

- The synthesis and biological evaluation of heterocyclic compounds, including those with a thiadiazole moiety, have shown significant antimicrobial activities (Starrett et al., 1989). These compounds were synthesized as potential antisecretory and cytoprotective antiulcer agents, but demonstrated good cytoprotective properties.

- A study on the synthesis of novel sulfonamides incorporating thiazole and triazole moieties revealed antimicrobial and cytotoxic activities (Swapna et al., 2013). These compounds exhibited antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Penicillium chrysogenum.

Anti-Tumor Potential

- Research on 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives indicated that they could be potential anti-tumor agents. Some compounds in this series showed inhibitory effects on the growth of a wide range of cancer cell lines (Ibrahim, 2009).

- Another study focused on the synthesis of thiophene and thieno[3,2-d]pyrimidine derivatives, which were evaluated as potent antitumor and antibacterial agents. Some of these compounds showed higher activity against cancer cell lines than the standard drug doxorubicin (Hafez et al., 2017).

Insecticidal Properties

- The compound has been used in the synthesis of various heterocycles, such as pyrrole and pyridine, which were examined as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). These compounds showed promise in controlling agricultural pests.

General Biological Activities

- A comprehensive review highlighted the wide range of biological activities associated with 1,3,4-thiadiazole and its derivatives, including anticancer, anti-inflammatory, antimicrobial, and other effects (Hemanth et al., 2022). This indicates the versatility of such compounds in various therapeutic applications.

Zukünftige Richtungen

Wirkmechanismus

Target of action

1,2,3-triazoles and indole derivatives are known to interact with a wide range of biological targets. They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents .

Mode of action

The mode of action of these compounds often involves interactions with biomolecular targets through hydrogen bonding and bipolar interactions . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Biochemical pathways

These compounds can affect various biochemical pathways due to their broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of action

The molecular and cellular effects of these compounds can vary widely depending on their specific targets and modes of action. For example, some indole derivatives have shown antiviral activity, while others have demonstrated anticancer effects .

Action environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the presence of certain enzymes or other molecules in the cellular environment can affect how these compounds interact with their targets .

Eigenschaften

IUPAC Name |

4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2S2/c22-25(23,14-3-1-2-12-15(14)18-24-17-12)20-7-6-11(8-20)21-9-13(16-19-21)10-4-5-10/h1-3,9-11H,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPXIXHRBSHLRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C4=CC=CC5=NSN=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methylquinoline-3-carbaldehyde](/img/structure/B2607456.png)

![3-(4-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2607461.png)

![2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide](/img/structure/B2607465.png)

![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2607470.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2607473.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607475.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2607477.png)